Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position The compound also features a fluorobenzamido group, a p-tolyl group, and a methoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 4-fluorobenzoic acid and the amino group on the quinoline core. This reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxyacetate Moiety: The final step involves the esterification of the hydroxyl group on the quinoline core with methoxyacetic acid in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the fluorobenzamido group can enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the additional functional groups.
Chloroquine: An antimalarial drug with a quinoline core and additional functional groups that confer its biological activity.
Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substituents that enhance their antimicrobial properties.
Uniqueness
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzamido group enhances its binding affinity to molecular targets, while the p-tolyl group and methoxyacetate moiety contribute to its stability and reactivity.
Properties
IUPAC Name |
methyl 2-[6-[(4-fluorobenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-16-3-5-17(6-4-16)23-14-24(33-15-25(30)32-2)21-13-20(11-12-22(21)29-23)28-26(31)18-7-9-19(27)10-8-18/h3-14H,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEDXSZCGNOOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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